5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Overview
Description
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane core with a diketone functionality and a piperazine moiety. Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound can exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. For instance, derivatives containing piperazine have demonstrated significant inhibitory effects on tyrosinase activity, suggesting potential use in treating hyperpigmentation disorders .
- Antioxidant Activity : The presence of aromatic rings in the structure often correlates with antioxidant properties. Studies have indicated that certain piperazine-linked compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related piperazine derivatives have shown promising results in inhibiting the growth of breast cancer cells while maintaining low toxicity toward normal cells .
In Vitro Studies
Table 1 summarizes the biological activity findings from various studies on compounds related to this compound:
Compound | Target | IC50 (µM) | Remarks |
---|---|---|---|
Compound A | Tyrosinase | 3.8 | Significant inhibition observed |
Compound B | Breast Cancer (4T1) | 15.0 | Moderate cytotoxicity |
Compound C | Antioxidant Activity (ABTS Assay) | 9.0 | Comparable to positive control |
Case Studies
- Tyrosinase Inhibition : A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The most effective compound exhibited an IC50 value of 3.8 µM, indicating strong potential as an anti-melanogenic agent .
- Cytotoxicity Profile : In vitro assays on breast cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis selectively in cancerous cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-2-4-16(5-3-15)17-12-19(24)18(20(25)13-17)14-22-8-11-23-9-6-21-7-10-23/h2-5,14,17,21,24H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCIYQJPIVVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCNCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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